(3E)-6-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one
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Overview
Description
(3E)-6-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one is a complex organic compound with a unique structure that combines a quinolinone core with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-6-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one typically involves the condensation of 6-methylquinolin-2-one with 5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-6-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinolinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, potentially yielding reduced forms of the quinolinone or pyrazole rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of (3E)-6-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its quinolinone and pyrazole moieties. These interactions can modulate biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinolin-2-one derivatives: Compounds with similar quinolinone cores.
Pyrazole derivatives: Compounds with similar pyrazole moieties.
Uniqueness
What sets (3E)-6-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one apart is its unique combination of a quinolinone core with a pyrazole moiety, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
(3E)-6-methyl-3-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylidene]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c1-13-8-9-19-15(10-13)11-16(20(25)22-19)12-18-14(2)23-24(21(18)26)17-6-4-3-5-7-17/h3-12,23H,1-2H3/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKRFXZHBJHABQ-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=CC3=C(NN(C3=O)C4=CC=CC=C4)C)C(=O)N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C/C(=C\C3=C(NN(C3=O)C4=CC=CC=C4)C)/C(=O)N=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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